3-Methoxycyclohexanone
Overview
Description
3-Methoxycyclohexanone is a compound that is part of the cyclohexanone family, characterized by the presence of a methoxy group attached to the cyclohexanone ring. This compound is of interest due to its potential applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Synthesis Analysis
The synthesis of related methoxycyclohexanone compounds involves various chemical reactions. For instance, 2-methoxycyclohexanol, which can be considered a precursor to methoxycyclohexanone, is synthesized through an alcoholysis reaction of cyclohexene oxide and methanol using a catalyst . Another related compound, (S)-2-Methoxycyclohexanone, is obtained from (S)-α-benzylidene cyclohexanol through a sequence involving yeast reduction of the carbonyl group as a key step . These methods illustrate the diverse synthetic routes that can be employed to obtain methoxycyclohexanone derivatives.
Molecular Structure Analysis
The molecular structure of methoxycyclohexanone derivatives has been characterized using various spectroscopic techniques. For example, the conformational equilibrium of 2-methoxycyclohexanone has been analyzed through infrared spectroscopy and theoretical calculations, revealing the presence of multiple conformers . X-ray crystallography has been used to confirm the structure of related compounds, such as 2-methoxy-4-oxo-3-oxa-bicyclo[3.1.0]hexane-6,6-dicarboxylate and 3-Bromo-5-tert-butyl-2-(methoxyethoxy)-2-phenylcyclohexanone oxime .
Chemical Reactions Analysis
Methoxycyclohexanone and its derivatives participate in various chemical reactions. For instance, tricarbonyl[(1→4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron undergoes 1,3-dipolar cycloaddition reactions to yield a spiro[4.5]decane system . Nitration reactions have been studied on cyclohexanone derivatives, indicating the influence of substituents on the reaction pathway . These studies demonstrate the reactivity of the methoxycyclohexanone framework in different chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxycyclohexanone derivatives have been investigated to understand their behavior and potential applications. The thermodynamic properties of 2-methoxycyclohexanol, such as specific heat capacity and standard enthalpy change of combustion, have been determined using calorimetric techniques . Spectroscopic properties, including UV-vis and fluorescence spectra, have been characterized for compounds like (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone, providing insights into their electronic structure . These analyses are crucial for the development of new applications and the optimization of synthetic routes for methoxycyclohexanone derivatives.
Scientific Research Applications
Analytical Profiles in Biological Matrices : 3-Methoxycyclohexanone has been characterized analytically in relation to psychoactive arylcyclohexylamines. A method was developed for its qualitative and quantitative analysis in biological fluids like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry (De Paoli et al., 2013).
Microbial-Aided Preparation : In the synthesis of Sanfetrinem, an antibiotic, (S)-2-Methoxycyclohexanone is a key intermediate, prepared using yeast reduction of the carbonyl group in α-benzylidene cyclohexanol (Fuganti et al., 1997).
Conformational Analysis : Infrared spectroscopy and theoretical calculations have been used to analyze the conformational equilibrium of 2-methoxycyclohexanone, identifying its various conformations (Freitas et al., 2003).
Stereochemical Studies : Investigations into the stereochemistry of hydrogenation of methoxycyclohexanones over platinum metals have been conducted. These studies provide insights into the effects of polar groups in the catalytic hydrogenation of C–O double bonds (Nishimura et al., 1975).
Demethoxylation in Guaiacol Hydrogenation : The compound has been used in studies exploring the selective deoxygenation of 2-methoxycyclohexanone, a by-product in guaiacol hydrodeoxygenation, to various products like phenol and cyclohexanol without external hydrogen over platinum catalysts (Miyagawa et al., 2019).
Photoelectron Spectroscopy Applications : 3-Methoxycyclohexanone has been used in photoelectron spectroscopy studies to investigate intramolecular hydrogen bonding effects in carbonyl-containing molecules (Brown, 1976).
New Psychoactive Substances : Its derivatives like 3-MeO-PCP and 3-MeO-PCPy have been studied for their metabolic fate, enzymatic pathways, and detectability in urine using various mass spectrometry techniques (Michely et al., 2017).
Safety And Hazards
3-Methoxycyclohexanone is a flammable liquid and vapor . It is harmful if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers There are several peer-reviewed papers related to 3-Methoxycyclohexanone available at Sigma-Aldrich . One paper discusses the efficient production of adipic acid from 2-methoxycyclohexanone .
properties
IUPAC Name |
3-methoxycyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUKCVLHGXBZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycyclohexanone | |
CAS RN |
17429-00-4 | |
Record name | 3-methoxycyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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